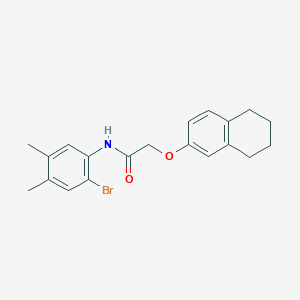
1-(3,4-dinitrophenyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dinitrophenyl)-1,2,3,4-tetrahydroquinoline, commonly known as DNPH-TQ, is a chemical compound that has been widely used in scientific research applications. DNPH-TQ is a tetrahydroquinoline derivative that has a dinitrophenyl group attached to its nitrogen atom. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of DNPH-TQ involves the reaction of its dinitrophenyl group with carbonyl groups in the sample. This reaction forms a stable derivative, which can be detected and quantified using various analytical techniques.
Biochemical and Physiological Effects
DNPH-TQ has been shown to have minimal biochemical and physiological effects. This compound is not toxic and does not have any significant effects on living organisms. However, it should be handled with care as it is a potential irritant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of DNPH-TQ is its high reactivity towards carbonyl compounds. This compound reacts with carbonyl groups to form stable derivatives, which can be easily analyzed using various analytical techniques. Moreover, DNPH-TQ is relatively inexpensive and has a high yield of synthesis.
However, there are also some limitations to the use of DNPH-TQ in laboratory experiments. One of the significant limitations is its selectivity towards carbonyl groups. This compound does not react with other functional groups, which limits its application in the analysis of complex samples. Additionally, DNPH-TQ is not stable in the presence of strong acids or bases, which can affect the accuracy of the analysis.
Zukünftige Richtungen
There are several future directions for the use of DNPH-TQ in scientific research. One potential application of this compound is in the analysis of carbonyl compounds in complex samples such as environmental samples or biological fluids. Another potential direction is the development of new derivatives of DNPH-TQ with improved selectivity towards specific carbonyl groups.
Conclusion
DNPH-TQ is a tetrahydroquinoline derivative that has been extensively studied for its applications in scientific research. This compound has been synthesized using various methods and has been used in the analysis of carbonyl compounds in samples. DNPH-TQ has minimal biochemical and physiological effects and has several advantages and limitations for use in laboratory experiments. There are several future directions for the use of DNPH-TQ in scientific research, including the development of new derivatives with improved selectivity.
Synthesemethoden
The synthesis of DNPH-TQ involves the reaction of 3,4-dinitroaniline with cyclohexanone in the presence of a catalyst. The resulting intermediate product is then reduced using sodium borohydride to obtain DNPH-TQ. The yield of this synthesis method is generally high, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
DNPH-TQ has been used in various scientific research applications. One of the most significant applications of DNPH-TQ is in the field of analytical chemistry. DNPH-TQ is a commonly used reagent for the detection of carbonyl compounds in samples. This compound reacts with carbonyl groups to form stable derivatives, which can be analyzed using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
1-(3,4-dinitrophenyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-17(20)14-8-7-12(10-15(14)18(21)22)16-9-3-5-11-4-1-2-6-13(11)16/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGSGFZNXULLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)
![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)
![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)

![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)

